molecular formula C15H10BrClN2O3S B13936684 5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13936684
M. Wt: 413.7 g/mol
InChI Key: BEOOWABIWWZNSJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.

    Amidation: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Thioxomethylation: The amide is further reacted with a thioxomethylating agent to introduce the thioxomethyl group.

    Bromination: Finally, the compound is brominated to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thioxomethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The presence of bromine, chlorine, and sulfur atoms in the molecule contributes to its ability to form strong interactions with these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 2-Chloro-5-bromobenzoyl chloride
  • 2-Chloro-5-deuteriobenzoic acid

Uniqueness

5-Bromo-2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the thioxomethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C15H10BrClN2O3S

Molecular Weight

413.7 g/mol

IUPAC Name

5-bromo-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10BrClN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

BEOOWABIWWZNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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